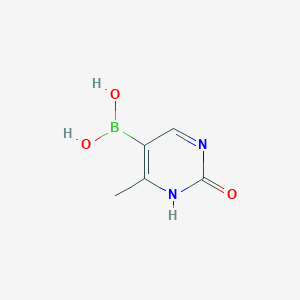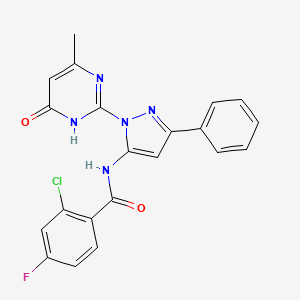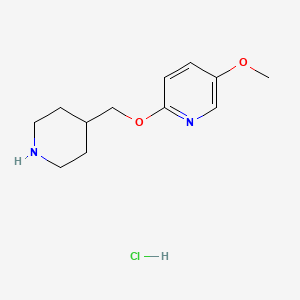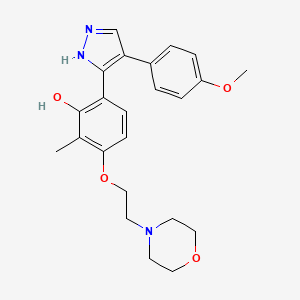
(2-Hydroxy-4-methylpyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-4-methylpyrimidin-5-yl)boronic acid is an organic compound with the molecular formula C5H7BN2O3 and a molecular weight of 153.93 g/mol It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-4-methylpyrimidin-5-yl)boronic acid typically involves the borylation of pyrimidine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or heteroaryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental benignity .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of boronic acid derivatives.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxy-4-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters .
Aplicaciones Científicas De Investigación
(2-Hydroxy-4-methylpyrimidin-5-yl)boronic acid has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Boronic acids are explored for their potential in drug development, particularly as enzyme inhibitors.
Mecanismo De Acción
The mechanism by which (2-Hydroxy-4-methylpyrimidin-5-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of enzymes that contain such functional groups . This property makes them useful as enzyme inhibitors in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
(2-Methylpyrimidin-5-yl)boronic acid: Similar in structure but lacks the hydroxyl group at the 2-position.
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyrimidine ring.
4-Methylphenylboronic acid: Contains a methyl group on the phenyl ring, similar to the methyl group on the pyrimidine ring of (2-Hydroxy-4-methylpyrimidin-5-yl)boronic acid.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a boronic acid group on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for forming complex molecular structures, making it valuable in various applications .
Propiedades
Fórmula molecular |
C5H7BN2O3 |
|---|---|
Peso molecular |
153.93 g/mol |
Nombre IUPAC |
(6-methyl-2-oxo-1H-pyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O3/c1-3-4(6(10)11)2-7-5(9)8-3/h2,10-11H,1H3,(H,7,8,9) |
Clave InChI |
HTJUNTUGDRNCPL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(NC(=O)N=C1)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-7-(2-methylpropyl)-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092774.png)
![2-(3-Ethoxypropyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092781.png)



![ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B14092804.png)
![1,2,6,6,10,22-Hexamethylspiro[19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-17,2'-oxirane]-7,18-dione](/img/structure/B14092816.png)
![8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092821.png)
![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092828.png)
![2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B14092831.png)

![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14092839.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14092840.png)

